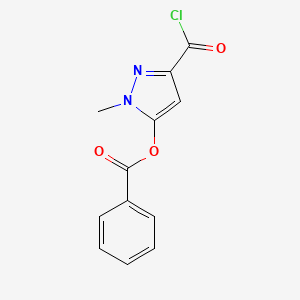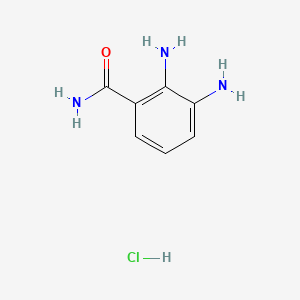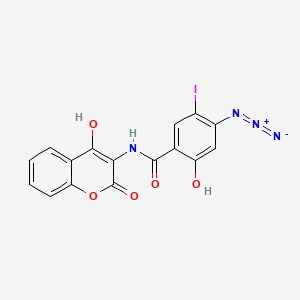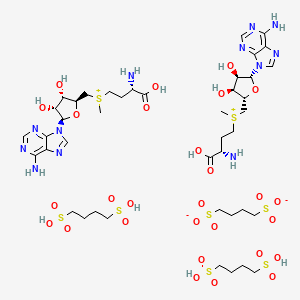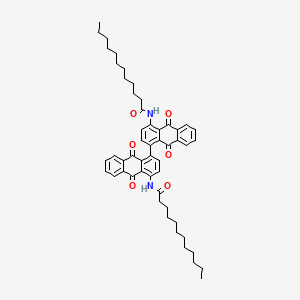
Tris-NTA per-Tert-butyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris-NTA per-Tert-butyl Ester is a biochemical compound used for proteomics research . It has a molecular formula of C84H148N8O24 and a molecular weight of 1654.11 .
Chemical Reactions Analysis
Tert-butyl esters, like Tris-NTA per-Tert-butyl Ester, can undergo various reactions. For instance, they can be deprotected using aqueous phosphoric acid . Another method involves the use of a tris-4-bromophenylamminium radical cation, known as magic blue, and triethylsilane . These methods facilitate the cleavage of the C-O bond in tert-butyl carbamates, carbonates, esters, and ethers .Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Tris-NTA per-Tert-butyl Ester involves the functionalization of Nitrilotriacetic acid (NTA) with tert-butyl ester groups and subsequent reaction with Tris(2-aminoethyl)amine to form the final product.", "Starting Materials": ["Nitrilotriacetic acid", "tert-Butanol", "Tris(2-aminoethyl)amine", "Dicyclohexylcarbodiimide (DCC)", "N,N-Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)"], "Reaction": ["1. Dissolve Nitrilotriacetic acid and tert-butanol in DMF and add DCC and DIPEA to activate the carboxylic acid group of NTA.", "2. Allow the reaction mixture to stir for several hours at room temperature to form the tert-butyl ester functionalized NTA.", "3. Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the solution.", "4. Dissolve the tert-butyl ester functionalized NTA in DMF and add Tris(2-aminoethyl)amine.", "5. Allow the reaction mixture to stir for several hours at room temperature to form Tris-NTA per-Tert-butyl Ester.", "6. Purify the product by column chromatography and characterize using NMR spectroscopy and mass spectrometry."] } | |
Numéro CAS |
862778-57-2 |
Nom du produit |
Tris-NTA per-Tert-butyl Ester |
Formule moléculaire |
C84H148N8O24 |
Poids moléculaire |
1654.14 |
Nom IUPAC |
tert-butyl (2S)-5-[4,8-bis[(4S)-4-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]-11-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C84H148N8O24/c1-75(2,3)107-65(97)52-90(53-66(98)108-76(4,5)6)58(71(103)113-81(19,20)21)37-40-62(94)87-46-35-47-89(64(96)42-39-60(73(105)115-83(25,26)27)92(56-69(101)111-79(13,14)15)57-70(102)112-80(16,17)18)51-50-88(45-34-44-86(48-49-87)61(93)36-32-31-33-43-85-74(106)116-84(28,29)30)63(95)41-38-59(72(104)114-82(22,23)24)91(54-67(99)109-77(7,8)9)55-68(100)110-78(10,11)12/h58-60H,31-57H2,1-30H3,(H,85,106)/t58-,59-,60-/m0/s1 |
Clé InChI |
ZKMCGMDLFWZTEK-RATTXREYSA-N |
SMILES |
CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCC(=O)N1CCCN(CCN(CCCN(CC1)C(=O)CCC(C(=O)OC(C)(C)C)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)C(=O)CCC(C(=O)OC(C)(C)C)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)C(=O)CCCCCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Synonymes |
(α1S,α4S,α8S)-α1,α4,α8-tris[bis[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]-11-[6-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxohexyl]-δ1,δ4,δ8-trioxo-1,4,8,11-Tetraazacyclotetradecane-1,4,8-tripentanoic Acid α1,α4,α8-Tris(1,1-dimethylethyl) Ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



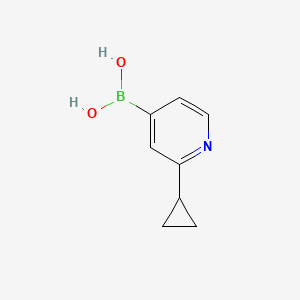
![(8beta)-8-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]ergoline](/img/structure/B590779.png)

